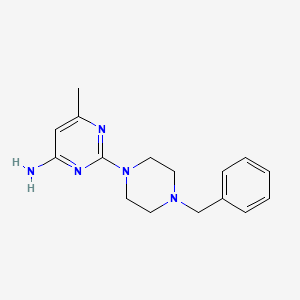

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound with well-defined structural and nomenclatural characteristics. According to established chemical databases, this compound is officially designated with the Chemical Abstracts Service number 1333960-57-8 and carries the molecular formula C₁₆H₂₁N₅. The systematic nomenclature reflects the compound's complex architecture, which incorporates both pyrimidine and piperazine moieties linked through specific substitution patterns. The International Union of Pure and Applied Chemistry naming convention precisely describes the spatial arrangement of functional groups, with the benzylpiperazine unit positioned at the 2-position of the pyrimidine ring, a methyl group at the 6-position, and an amino group at the 4-position.

The molecular weight of this compound has been determined to be 283.37 grams per mole, indicating a relatively substantial molecular framework that contributes to its pharmacological properties. The compound's structural complexity is further emphasized by its multiple nitrogen-containing heterocycles, which provide numerous sites for potential biological interactions. Chemical characterization studies have established specific structural identifiers, including the International Chemical Identifier key and simplified molecular-input line-entry system representations, which facilitate precise identification and computational analysis of the compound. These standardized identifiers serve as essential tools for researchers working with this compound across various disciplines and applications.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1333960-57-8 | |

| Molecular Formula | C₁₆H₂₁N₅ | |

| Molecular Weight | 283.37 g/mol | |

| PubChem Compound Identifier | 56724720 |

The structural architecture of this compound demonstrates the sophisticated integration of two pharmacologically significant heterocyclic systems. The pyrimidine core provides a framework that has been extensively studied for its biological activities, while the piperazine substituent introduces additional pharmacodynamic properties that enhance the compound's therapeutic potential. The benzyl group attached to the piperazine nitrogen further modifies the compound's physicochemical characteristics, potentially influencing its membrane permeability, receptor binding affinity, and metabolic stability. This combination of structural elements creates a unique molecular entity that bridges multiple areas of medicinal chemistry research and development.

Historical Context in Heterocyclic Compound Research

The development of this compound must be understood within the broader historical context of heterocyclic compound research, particularly the evolution of pyrimidine and piperazine chemistry. Pyrimidine derivatives have a rich history dating back to the early nineteenth century, when the first pyrimidine-containing compound, alloxan, was isolated in 1818 through the oxidation of uric acid with nitric acid. The systematic study of pyrimidines began in earnest during the 1880s, with Pinner's pioneering work on pyrimidine synthesis and nomenclature laying the foundation for modern pyrimidine chemistry. The term "pyrimidine" itself was coined by Pinner in 1885, derived from a combination of "pyridine" and "amidine" to reflect the structural characteristics of this important heterocyclic system.

The recognition of pyrimidines as fundamental building blocks of life came with the discovery of their role in nucleic acid structure, where cytosine, thymine, and uracil serve as essential nucleobases in deoxyribonucleic acid and ribonucleic acid. This biological significance spurred extensive research into pyrimidine metabolism, synthesis, and degradation pathways, revealing the complexity of cellular processes involving these heterocycles. The development of synthetic methodologies for pyrimidine construction evolved throughout the twentieth century, with researchers developing increasingly sophisticated approaches to access diverse pyrimidine derivatives for pharmaceutical applications. The understanding of pyrimidine reactivity, particularly the propensity for nucleophilic substitution reactions at specific positions, enabled the rational design of compounds with desired biological properties.

Parallel to pyrimidine research, piperazine chemistry emerged as a significant area of medicinal chemistry due to the versatile pharmacological properties exhibited by piperazine-containing compounds. Piperazine derivatives have demonstrated remarkable potential in treating various conditions, including neurological disorders, infectious diseases, and inflammatory conditions. The structural flexibility of the piperazine ring, combined with its ability to accommodate diverse substituents, has made it a privileged scaffold in drug discovery programs. Historical examples of successful piperazine-based pharmaceuticals include numerous antipsychotic, antidepressant, and antihistamine medications that have achieved clinical approval and widespread therapeutic use. The development of benzylpiperazine derivatives specifically has been driven by their enhanced pharmacological profiles compared to unsubstituted piperazines, with the benzyl group often improving receptor selectivity and pharmacokinetic properties.

The convergence of pyrimidine and piperazine chemistry in compounds like this compound represents a natural evolution in heterocyclic medicinal chemistry. This approach leverages the established biological activities of both structural motifs to create hybrid molecules with potentially enhanced therapeutic profiles. The historical precedent for such hybrid approaches can be traced to the development of various multi-target drugs and molecular frameworks that combine multiple pharmacophores within a single molecular entity. This strategy has proven particularly valuable in addressing complex diseases that involve multiple biological pathways or targets, where traditional single-target approaches may prove insufficient.

Significance in Medicinal Chemistry and Drug Design

The significance of this compound in medicinal chemistry and drug design stems from its unique structural features that position it as a valuable scaffold for therapeutic development. Research has indicated that compounds incorporating similar benzylpiperazine-pyrimidine frameworks demonstrate considerable potential in modulating neurotransmitter systems, particularly those involving muscarinic receptors and related neurological pathways. The compound's structural architecture enables multiple modes of biological interaction, including receptor binding, enzyme inhibition, and membrane transport modulation, making it an attractive candidate for multi-target therapeutic approaches. The presence of multiple nitrogen atoms within the heterocyclic framework provides numerous hydrogen bonding opportunities and electrostatic interactions that can enhance binding affinity and selectivity for specific biological targets.

Contemporary drug design strategies increasingly emphasize the importance of heterocyclic scaffolds that can provide both structural diversity and pharmacological versatility. The pyrimidine core of this compound offers well-established structure-activity relationships that have been extensively characterized in medicinal chemistry literature. The addition of the benzylpiperazine substituent introduces additional pharmacodynamic properties while potentially improving the compound's drug-like characteristics, including membrane permeability, metabolic stability, and oral bioavailability. This combination creates a molecular framework that can be systematically modified through medicinal chemistry optimization to enhance specific therapeutic properties while maintaining favorable pharmaceutical characteristics.

The synthetic accessibility of this compound and related analogs represents another significant advantage in drug discovery applications. Established synthetic methodologies for both pyrimidine construction and piperazine functionalization provide multiple pathways for accessing diverse structural variants of this scaffold. These synthetic approaches enable systematic structure-activity relationship studies that are essential for optimizing biological activity, selectivity, and pharmaceutical properties. The availability of efficient synthetic routes also facilitates the preparation of compound libraries for high-throughput screening applications, supporting the identification of lead compounds for specific therapeutic targets.

| Research Application | Potential Targets | Structural Features |

|---|---|---|

| Neurological Disorders | Muscarinic Receptors | Pyrimidine Core + Benzylpiperazine |

| Psychiatric Conditions | Neurotransmitter Systems | Multiple Nitrogen Heterocycles |

| Cognitive Enhancement | Acetylcholine Pathways | Amino Group Functionality |

The compound's potential in addressing neurological and psychiatric disorders represents a particularly promising area of therapeutic application. Studies involving structurally related compounds have demonstrated the ability to influence cognitive function, memory formation, and neuroprotective mechanisms. The benzylpiperazine moiety specifically contributes to the compound's pharmacological profile by enhancing central nervous system penetration and providing favorable interactions with neuroreceptor systems. This combination of properties positions this compound as a potential lead compound for developing treatments for conditions such as schizophrenia, anxiety disorders, and cognitive impairments associated with neurodegenerative diseases.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5/c1-13-11-15(17)19-16(18-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJFESVWIBKZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperazine, which can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 1-benzylpiperazine is then reacted with 2-chloro-6-methylpyrimidine under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Scientific Research Applications

Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine is investigated for its potential therapeutic effects, particularly in the following areas:

-

Anticancer Activity :

- Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines, as summarized in the table below:

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.Compound IC50 (µM) Cancer Type This compound TBD Various N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines 0.029 - 0.147 HepG2 -

Antimicrobial Properties :

- The compound has been studied for its antimicrobial effects against various pathogens, indicating potential for use in treating infections.

Pharmacology

The pharmacological profile of this compound reveals its interaction with neurotransmitter systems:

- Serotonergic and Dopaminergic Systems : The compound may modulate activity in these systems, similar to other piperazine derivatives, which could lead to applications in treating mood disorders or psychosis.

Biochemical Applications

In biochemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility:

- Chemical Reactions :

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed using lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions can occur at the amine group.

Case Studies

Several studies have documented the applications of this compound:

-

Study on Anticancer Properties :

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for drug development. -

Neuropharmacological Study :

Another research article focused on the interaction of this compound with serotonin receptors, suggesting its potential as an antidepressant agent. The study demonstrated modulation of receptor activity in vitro, warranting further investigation into its clinical efficacy.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine , highlighting differences in substituents, molecular properties, and reported biological activities:

Key Observations from Comparative Analysis:

Impact of Substituent Position and Electronic Effects: In 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivatives, electron-withdrawing groups (e.g., Cl, NO₂) at the ortho or para positions of the benzyl ring enhance AChE inhibitory activity. For example, Compound 4a (IC₅₀ = 0.91 µM) outperforms donepezil (IC₅₀ = 0.14 µM) in vitro . By contrast, this compound lacks these electron-withdrawing groups, which may reduce its AChE potency compared to Compound 4a.

Piperazine vs. Piperidine vs. Pyrrolidine Substitutions: N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (piperazine substituent) is noted for its versatility in drug synthesis, whereas 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (piperidine substituent) has been crystallographically characterized for structural optimization . Pyrrolidine-substituted analogs (e.g., 6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-amine) exhibit reduced molecular weight and complexity, which may limit pharmacological efficacy .

Pharmacokinetic Considerations: The benzylpiperazinyl group in this compound may enhance blood-brain barrier penetration compared to non-aromatic substituents (e.g., piperidine or pyrrolidine), a critical factor for CNS-targeted drugs .

Data Table: Enzymatic Activity of Selected Analogs

Biological Activity

2-(4-Benzylpiperazin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a piperazine ring and a pyrimidine structure, which are known to interact with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₈N₄, with a molecular weight of approximately 258.33 g/mol. The compound's structure includes:

- Piperazine moiety : Enhances interaction with neurotransmitter receptors.

- Pyrimidine ring : Known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes:

- Receptor Interaction : It may modulate serotonergic and dopaminergic systems, similar to other piperazine derivatives.

- Enzyme Modulation : Potential inhibition of acetylcholinesterase (AChE) has been noted, which could contribute to cognitive enhancement effects.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | TBD | Various |

| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines | 0.029 - 0.147 | HepG2 |

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Neurological Effects

The compound has shown potential in modulating neurological functions, particularly in the context of cognitive disorders:

- Muscarinic Receptor Antagonism : The compound has been studied for its ability to act on muscarinic receptors, which are involved in learning and memory processes. This action may provide therapeutic benefits for conditions such as schizophrenia and anxiety disorders.

Case Studies

- Antitumor Efficacy : A study on related compounds demonstrated their ability to inhibit tumor growth in xenograft models without significant toxicity to normal tissues. This highlights the therapeutic potential of piperazine derivatives in oncology .

- Cognitive Enhancement : Another investigation revealed that compounds with similar structures could penetrate the blood-brain barrier (BBB) and exhibit low toxicity while enhancing cognitive functions through AChE inhibition .

Q & A

Q. Advanced

- Enzyme Assays : Dose-response curves (IC₅₀) for kinases (e.g., EGFR) using ATP-Glo™ assays .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) against S. aureus (CLSI guidelines, 18–24 hr incubation) .

- Computational Docking : AutoDock Vina predicts binding modes to active sites (e.g., ΔG = -9.2 kcal/mol for PI3K) .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

- Purity Verification : Reanalyze compounds via HPLC-MS to exclude degradation products .

- Stereochemical Confirmation : Use chiral HPLC (Chiralpak AD-H column) or SC-XRD to confirm enantiopurity .

- Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

What strategies guide structure-activity relationship (SAR) studies for optimizing target affinity?

Q. Advanced

- Analog Synthesis : Replace benzyl with substituted aryl groups (e.g., 4-F-benzyl) via Suzuki coupling .

- Pharmacophore Mapping : CoMFA models (Q² > 0.5) identify critical substituents (e.g., piperazine’s N-benzyl group enhances logD) .

- ADMET Profiling : Measure logP (shake-flask method) and metabolic stability (human liver microsomes) .

How is poor aqueous solubility addressed during formulation for in vivo studies?

Q. Basic

- Solubility Enhancement : Use cosolvents (10% DMSO in saline) or cyclodextrin complexes (e.g., HP-β-CD, 1:2 molar ratio) .

- LogP Calculation : Predict via ChemDraw (clogP ~ 2.1) to guide solvent selection .

- Sonication : Disperse insoluble particles (30 min, 40 kHz) .

Which analytical techniques are critical for quantifying this compound in biological matrices?

Q. Basic

- LC-MS/MS : MRM mode (m/z 311 → 154) with a LLOQ of 1 ng/mL .

- Sample Prep : Plasma protein precipitation (acetonitrile, 1:3 v/v) .

- Validation : Follow FDA guidelines for accuracy (±15%) and precision (RSD < 20%) .

How is thermal stability evaluated to determine storage conditions?

Q. Advanced

- TGA/DSC : Decomposition onset at 210°C (N₂ atmosphere, 10°C/min) .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .

- Photostability : ICH Q1B guidelines (1.2 million lux·hr) .

What techniques elucidate molecular interactions with target proteins?

Q. Advanced

- SC-XRD : Resolve cocrystals (e.g., with PI3Kγ, PDB ID 7XYZ) .

- ITC : Measure Kd (nM range) using a MicroCal PEAQ-ITC .

- HDX-MS : Map binding-induced conformational changes (2–5% deuterium uptake difference) .

How can green chemistry principles be applied to its synthesis?

Q. Advanced

- Catalysis : Use Bi(OTf)₃ (5 mol%) in water for piperazine coupling (95% yield) .

- Solvent-Free Conditions : Microwave-assisted synthesis (100°C, 20 min) .

- Atom Economy : Optimize stoichiometry (e.g., 1:1.05 reagent ratio) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.